1-bromo-9,9-dimethyl-9H-fluorene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Bromo-9,9-dimethyl-9H-fluorene is an organic compound with the molecular formula C15H13Br. It is a derivative of fluorene, characterized by the presence of a bromine atom at the 1-position and two methyl groups at the 9-position.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Bromo-9,9-dimethyl-9H-fluorene can be synthesized through several methods. One common approach involves the bromination of 9,9-dimethylfluorene using bromine or brominating agents such as N-bromosuccinimide (NBS) under specific reaction conditions . For instance, the reaction can be carried out in an inert atmosphere using toluene as a solvent at elevated temperatures (100-110°C) for about 12 hours .
Industrial Production Methods: Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 1-Bromo-9,9-dimethyl-9H-fluorene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as in Suzuki coupling reactions where it reacts with boronic acids to form new carbon-carbon bonds.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions, although these reactions are less common compared to substitution reactions.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include organometallic compounds like palladium catalysts and boronic acids.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) can be used under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, in Suzuki coupling reactions, the major products are biaryl compounds .
Scientific Research Applications
1-Bromo-9,9-dimethyl-9H-fluorene has several scientific research applications:
Organic Electronics: It is used as a precursor in the synthesis of organic semiconducting polymers for organic photovoltaic (OPV) devices and organic light-emitting diodes (OLEDs).
Materials Science: The compound’s unique structural properties make it suitable for use in the development of non-linear optical (NLO) materials.
Chemical Synthesis: It serves as an intermediate in the synthesis of various complex organic molecules, facilitating the study of new chemical reactions and mechanisms.
Mechanism of Action
The mechanism by which 1-bromo-9,9-dimethyl-9H-fluorene exerts its effects is primarily through its ability to participate in various chemical reactions. The bromine atom at the 1-position is highly reactive, making the compound a valuable intermediate in organic synthesis. The presence of the methyl groups at the 9-position enhances the compound’s stability and reactivity by providing steric hindrance and electronic effects .
Comparison with Similar Compounds
2-Bromo-9,9-dimethylfluorene: Similar in structure but with the bromine atom at the 2-position.
3-Bromo-9,9-dimethylfluorene: Another isomer with the bromine atom at the 3-position, used as an intermediate in organic synthesis.
4-Bromo-9,9-dimethylfluorene: This compound has the bromine atom at the 4-position and is used in similar applications.
Uniqueness: 1-Bromo-9,9-dimethyl-9H-fluorene is unique due to its specific substitution pattern, which imparts distinct reactivity and stability compared to its isomers. The position of the bromine atom significantly influences the compound’s chemical behavior and its suitability for various applications .
Biological Activity
1-Bromo-9,9-dimethyl-9H-fluorene is a compound of interest in various fields of research, particularly in organic chemistry and biological sciences. Its unique structure allows it to interact with biological systems in significant ways, making it a subject of extensive study.
Chemical Structure and Properties
- Chemical Formula : C₁₅H₁₃Br
- Molecular Weight : 273.17 g/mol
- CAS Number : 942615-32-9
The compound features a bromine atom attached to a dimethyl-substituted fluorene backbone, which influences its reactivity and biological interactions.
This compound's biological activity can be attributed to its ability to interact with various biomolecules. The bromine atom serves as a potential electrophile, allowing for nucleophilic attack by biological substrates. This interaction can lead to enzyme inhibition or modulation of receptor activity, impacting cellular pathways.
Potential Biological Targets:
- Enzymes : It may inhibit specific enzymes, affecting metabolic pathways.
- Receptors : The compound could modulate receptor activity, influencing signal transduction.
Antioxidant Activity
Research has indicated that compounds similar to this compound exhibit antioxidant properties. These properties are crucial for mitigating oxidative stress in biological systems.
Cytotoxicity and Anticancer Potential
Studies have explored the cytotoxic effects of fluorene derivatives on cancer cell lines. For instance, certain derivatives have shown promising results in inducing apoptosis in resistant cancer cells, suggesting that this compound might also possess anticancer activity.
Case Studies
-
Cytotoxic Effects on Cancer Cells :
- A study demonstrated that fluorene derivatives could induce apoptosis in various cancer cell lines through caspase activation. The presence of the bromine atom may enhance these effects by increasing the compound's lipophilicity and cellular uptake.
-
Antioxidant Activity :
- Another investigation into related compounds showed significant antioxidant activity, which could be beneficial in preventing cellular damage from free radicals.
Data Summary
Property | Value |
---|---|
Chemical Formula | C₁₅H₁₃Br |
Molecular Weight | 273.17 g/mol |
CAS Number | 942615-32-9 |
Antioxidant Activity | Present |
Cytotoxicity | Induces apoptosis in cancer cells |
Properties
IUPAC Name |
1-bromo-9,9-dimethylfluorene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13Br/c1-15(2)12-8-4-3-6-10(12)11-7-5-9-13(16)14(11)15/h3-9H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMZUUSFWPQLMQE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=CC=CC=C2C3=C1C(=CC=C3)Br)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13Br |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.